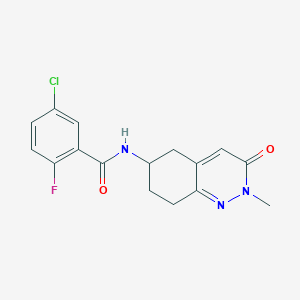

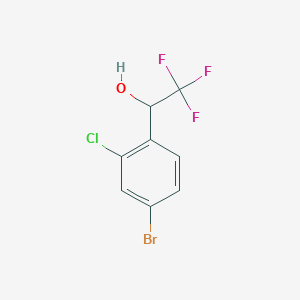

![molecular formula C17H21N3O5S2 B2498318 Methyl ({5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate CAS No. 912906-72-0](/img/structure/B2498318.png)

Methyl ({5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Oxadiazole derivatives are recognized for their broad biological activities and applications in medicinal chemistry. These compounds, including those substituted with sulfonyl and phenyl groups, are studied for their potential as enzyme inhibitors and their interaction with biological macromolecules.

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves multi-step reactions starting from basic aromatic or aliphatic acids. For instance, phenyl acetic acid can be converted through a series of reactions to 5-benzyl-1,3,4-oxadiazole-2-thione, which is then reacted with chloroacetyl derivatives to afford the target oxadiazole derivatives (Iqbal et al., 2019).

Molecular Structure Analysis

X-ray crystallography reveals that oxadiazole derivatives exhibit planar structures, with intermolecular hydrogen bonding contributing to their stability. The molecular structure is often stabilized by π–π stacking interactions and hydrogen bonds, indicating a significant level of molecular rigidity and conformational stability (Zareef et al., 2008).

科学的研究の応用

Overview of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that have garnered attention for their broad spectrum of biological activities and potential in drug development. This class of compounds is characterized by a core structure that can be modified to produce derivatives with varied biological functions. The synthesis and biological roles of 1,3,4-oxadiazole derivatives have been extensively reviewed, highlighting innovative methods for their creation and the exploration of new therapeutic agents (S. Nayak & B. Poojary, 2019).

Synthesis and Pharmaceutical Implications

The synthesis of 1,3,4-oxadiazole derivatives involves dehydration of hydrazines, showcasing the chemical versatility and the potential for creating a wide array of pharmacologically active molecules. These compounds play a crucial role in the development of medicinal species for treating various diseases, indicating their significance in pharmaceutical sciences (S. Nayak & B. Poojary, 2019).

Therapeutic Potential

1,3,4-Oxadiazole derivatives exhibit a diverse range of bioactivities, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, and antihypertensive effects. This wide array of biological activities underscores the therapeutic potential of 1,3,4-oxadiazole-based compounds in medicinal chemistry. Research in this area has become a focal point for scientists aiming to develop new therapeutic agents with high potency (G. Verma et al., 2019).

Biological Activities of Oxadiazole Derivatives

The exploration of coumarin and oxadiazole derivatives has revealed a vast range of biological activities, making them a key focus for synthesizing more effective and potent drugs. Specifically, 1,3,4-oxadiazoles have been identified for their antimicrobial, anticancer, anti-inflammatory, and other significant biological activities, further emphasizing their importance in drug synthesis and development (S. Jalhan et al., 2017).

特性

IUPAC Name |

methyl 2-[[5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O5S2/c1-24-15(21)12-26-17-19-18-16(25-17)13-7-6-8-14(11-13)27(22,23)20-9-4-2-3-5-10-20/h6-8,11H,2-5,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLXWKRSIPJZNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=NN=C(O1)C2=CC(=CC=C2)S(=O)(=O)N3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

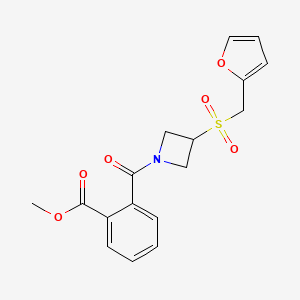

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-ethoxybenzamide](/img/structure/B2498237.png)

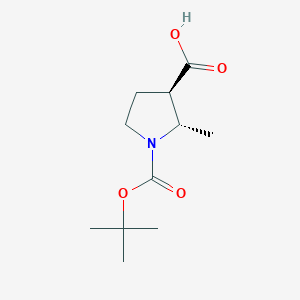

![methyl 4-({[4-amino-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzenecarboxylate](/img/structure/B2498240.png)

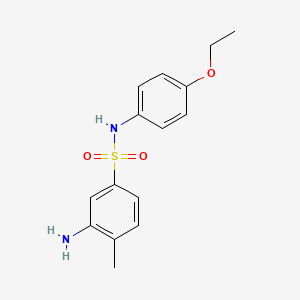

![[1-(2-Bromoethoxy)propyl]benzene](/img/structure/B2498246.png)

![6-(tert-butyl)-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2498251.png)

![(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2498253.png)

![(E)-3-[1-(4-Bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2498257.png)